molecular formula C19H16FN5O3 B5661210 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

Cat. No.: B5661210
M. Wt: 381.4 g/mol
InChI Key: XPJOMASKPLAIGT-LPYMAVHISA-N
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Description

2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide is a synthetic compound that features an imidazole ring substituted with a fluorophenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide typically involves the following steps:

    Formation of the Imidazole Ring:

    Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the imidazole derivative with an appropriate acylating agent.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a condensation reaction with an aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the imidazole ring or nitrophenyl group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the imidazole ring.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the imidazole ring, which is known to interact with microbial enzymes.

    Anticancer Activity: The nitrophenyl group may contribute to anticancer activity by interacting with cellular targets involved in cancer progression.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide
  • 2-[4-(4-bromophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-13(14-4-8-17(9-5-14)25(27)28)22-23-19(26)11-24-10-18(21-12-24)15-2-6-16(20)7-3-15/h2-10,12H,11H2,1H3,(H,23,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJOMASKPLAIGT-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CN1C=C(N=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CN1C=C(N=C1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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